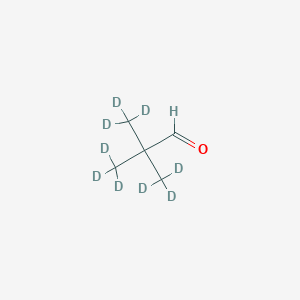

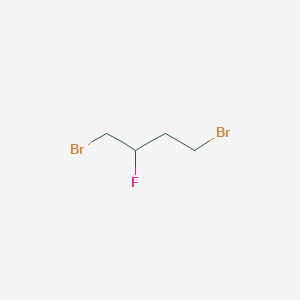

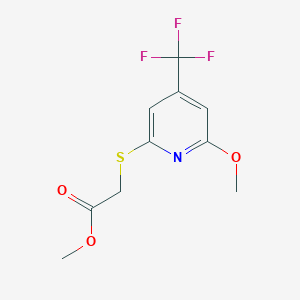

![molecular formula C8H7N3O2 B1456963 Acide 6-méthyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylique CAS No. 1095822-86-8](/img/structure/B1456963.png)

Acide 6-méthyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylique

Vue d'ensemble

Description

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)10-4-11-8(6)12-5/h3-4H,1-2H3,(H,10,11,12) . This indicates that the compound has a pyrrolopyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.19 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Chimie médicinale : Inhibition des kinases

Les dérivés de l'acide 6-méthyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylique sont importants en chimie médicinale en raison de leur rôle d'inhibiteurs des kinases . Ces composés sont essentiels au développement de thérapies ciblées pour des maladies comme le cancer. Le noyau pyrrolopyrimidine est une caractéristique commune des produits pharmaceutiques qui inhibent les protéines kinases, qui sont des enzymes qui modifient d'autres protéines en ajoutant chimiquement des groupes phosphate.

Synthèse organique : Intermédiaires pharmaceutiques

En synthèse organique, ce composé sert d'intermédiaire pour la construction de molécules complexes . Sa structure est polyvalente, permettant diverses substitutions qui peuvent conduire à la formation de composés ayant des activités pharmacologiques potentielles, telles que des agents antiprolifératifs contre les lignées cellulaires cancéreuses .

Chimie des matériaux : Propriétés fluorescentes

Les composés pyrrolo[2,3-d]pyrimidine présentent une fluorescence précieuse . Cette propriété peut être utilisée en chimie des matériaux pour le développement de sondes et de capteurs fluorescents, qui sont des outils essentiels en imagerie biologique et en diagnostic.

Biochimie : Études d'interaction enzymatique

Les dérivés du composé peuvent être utilisés pour étudier les interactions enzymatiques . En modifiant l'échafaudage pyrrolopyrimidine, les chercheurs peuvent étudier comment ces changements affectent l'affinité de liaison et l'activité enzymatique, fournissant des informations sur la fonction et la régulation des enzymes.

Génie chimique : Applications de la chimie verte

En génie chimique, en particulier dans le contexte de la chimie verte, ce composé est utilisé pour développer des méthodes de synthèse écologiques . Les chercheurs visent à minimiser l'utilisation de solvants dangereux et à maximiser l'efficacité des processus chimiques en utilisant ce composé dans la synthèse de médicaments importants comme le Ribociclib.

Synthèse pharmaceutique : Inhibiteurs CDK4/6

L'this compound est un fragment clé dans la synthèse d'inhibiteurs sélectifs de CDK4/6 . Ces inhibiteurs sont utilisés dans le traitement du cancer du sein positif aux récepteurs des œstrogènes, ce qui met en évidence le rôle crucial du composé dans le développement de thérapies anticancéreuses modernes.

Safety and Hazards

The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is the Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 is a crucial regulator of the cell cycle, controlling the transition from the G1 phase to the S phase .

Mode of Action

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents the release of the E2F transcription factor that is necessary for the transition from the G1 phase to the S phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK4/6 leads to a halt in the cell cycle progression . This affects the downstream pathways involved in DNA replication and cell division. The result is a reduction in cellular proliferation, particularly in cancer cells that often exhibit dysregulated cell cycles .

Pharmacokinetics

Similar compounds like ribociclib, which also target cdk4/6, are known to have good bioavailability

Result of Action

The result of the action of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a reduction in cellular proliferation . This is particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation. By halting the cell cycle, this compound can help to control the growth of these cells .

Analyse Biochimique

Biochemical Properties

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These interactions inhibit the kinase activity, leading to cell cycle arrest in the G1 phase . Additionally, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been shown to interact with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in DNA synthesis and repair . These interactions result in the inhibition of DNA synthesis, contributing to its antiproliferative effects.

Cellular Effects

The effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK4/6 activity . It also affects the expression of genes involved in cell proliferation and survival, such as cyclin D1 and p21 . Furthermore, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid disrupts cellular metabolism by inhibiting key enzymes in nucleotide biosynthesis, leading to reduced cellular proliferation .

Molecular Mechanism

At the molecular level, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression . Additionally, it inhibits TS and DHFR by binding to their active sites, blocking the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP) and the reduction of dihydrofolate to tetrahydrofolate, respectively . These actions result in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hematological abnormalities, and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as TS and DHFR, which are critical for nucleotide biosynthesis . By inhibiting these enzymes, the compound disrupts the synthesis of thymidine and purine nucleotides, leading to reduced DNA synthesis and cell proliferation . Additionally, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid may affect other metabolic pathways, such as folate metabolism, by altering the levels of key metabolites and cofactors .

Transport and Distribution

The transport and distribution of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake .

Subcellular Localization

The subcellular localization of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, specific targeting signals and transport mechanisms may direct 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid to particular cellular compartments, enhancing its therapeutic efficacy .

Propriétés

IUPAC Name |

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYKGBWXYPDCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

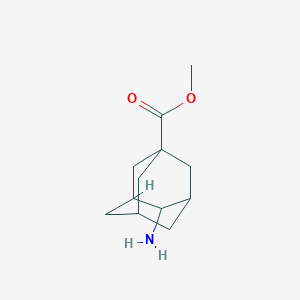

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)